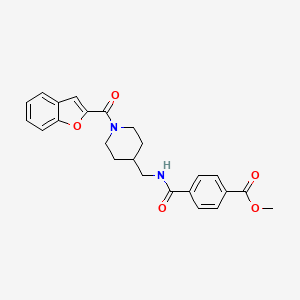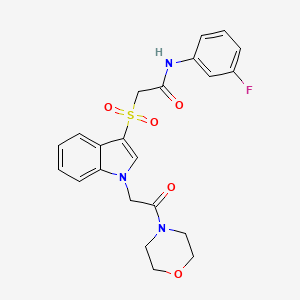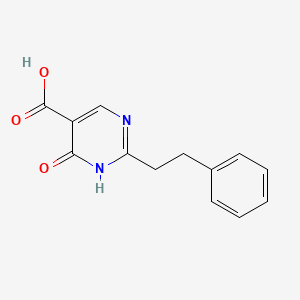![molecular formula C13H20ClNO B2493369 1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride CAS No. 16112-93-9](/img/structure/B2493369.png)
1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to 1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride involves complex organic reactions including cycloadditions, Mannich reactions, and modifications of amino acids or cyclohexanone derivatives. For instance, cycloaddition reactions have been utilized to create cyclohexenone derivatives with various substitutions, indicating potential pathways for synthesizing similar compounds (Kozmin et al., 2003). Mannich base synthesis also offers a route for the introduction of amino and methyl groups into the cyclohexanone framework (Samraa Ali Hussein & E. Yousif, 2021).
Molecular Structure Analysis
The molecular structure of related compounds features strong intramolecular hydrogen bonding, as seen in compounds with keto-amine tautomeric forms, which could be relevant for understanding the behavior of this compound (Odabaşoǧlu et al., 2003).
Chemical Reactions and Properties
Compounds similar to this compound exhibit a variety of chemical reactions, including nucleophilic substitutions and condensation reactions. These reactions often lead to the formation of hydrogen-bonded sheets or dimers, influenced by the substituents on the aryl or cyclohexyl groups (Jessica Orrego Hernandez et al., 2015).
Physical Properties Analysis
The physical properties of compounds structurally similar to this compound, such as solubility and crystal structure, can be inferred from detailed spectroscopic and X-ray crystallography studies. For example, crystal structure analyses provide insights into intermolecular hydrogen bonding and the overall stability of the compound (Shi et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of cyclohexanone and its derivatives, can be analyzed through studies on their synthesis, reactions, and potential for forming inclusion complexes. Spectroscopic methods, including NMR and FT-IR, play a crucial role in characterizing these compounds and elucidating their functional groups and structural features (A. Barakat et al., 2015).
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
A study by Asami et al. (2015) explored the use of o-xylylene-type 1,4-amino alcohols, derived from (R)-1-phenylethylamine, as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde. This process effectively synthesized various chiral secondary alcohols, showcasing the compound's role in facilitating stereochemical control in organic synthesis [Asami et al., 2015].
Mannich Base Synthesis and Characterization
Hussein and Yousif (2021) reported the synthesis and characterization of a new Mannich base derived from the reaction of 4-methylcyclohexan-1-one and aniline with 4-methylbenzaldehyde. This study highlights the compound's relevance in the development of novel organic molecules with potential applications in material science and pharmacology [Hussein & Yousif, 2021].
Antioxidant and Enzyme Inhibition
Ikram et al. (2015) synthesized a Schiff base ligand from [1-(aminomethyl)cyclohexyl]acetic acid and 2-hydroxynaphthaldehyde, which was further reacted with metal ions to study their antioxidant properties and xanthine oxidase inhibitory activities. The zinc complex, in particular, showed significant enzyme inhibitory activity, suggesting the compound's potential in medicinal chemistry [Ikram et al., 2015].
Antitumor Activity
Research by Isakhanyan et al. (2016) on a series of tertiary aminoalkanol hydrochlorides, including derivatives closely related to the compound , tested for antitumor activity. This work contributes to the understanding of the structure-activity relationships essential for developing new anticancer agents [Isakhanyan et al., 2016].
Advanced Material Development
Yang et al. (2004) synthesized fluorinated polyimides from a diamine containing the cyclohexane group, showing exceptional solubility and thermal stability. These materials' properties indicate the compound's utility in creating high-performance polymers for electronic and aerospace applications [Yang et al., 2004].
Crystallographic and Computational Studies
Manjunatha et al. (2020) conducted crystallographic and computational studies on Ambroxol hydrochloride, a structurally similar compound, to understand its intermolecular interactions. Such studies are crucial for designing molecules with desired physical and chemical properties for drug development and material science [Manjunatha et al., 2020].
Eigenschaften
IUPAC Name |
1-[amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13;/h1,3-4,7-8,12,15H,2,5-6,9-10,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKOJGMDDOEHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(C2=CC=CC=C2)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16112-93-9 |
Source


|
| Record name | 1-[amino(phenyl)methyl]cyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2493287.png)

![N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide](/img/structure/B2493290.png)
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2493291.png)
![5-bromo-2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2493292.png)

![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid](/img/structure/B2493294.png)
![[(2-Cyanoethyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2493295.png)


![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2493304.png)

![8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2493307.png)
![N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2493309.png)